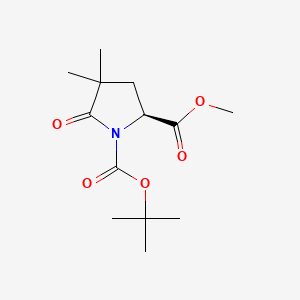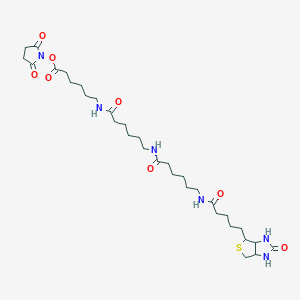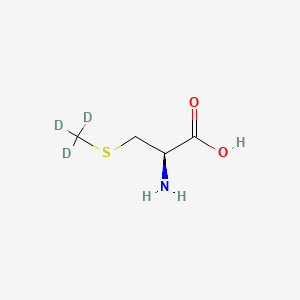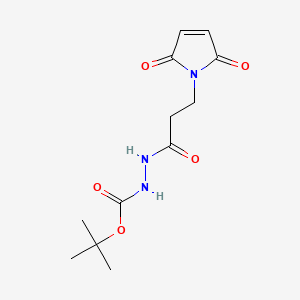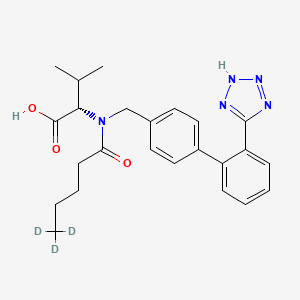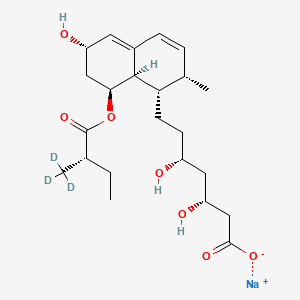
2,2-Dimethyl-2-butanol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2-butanol-d6 is a deuterated derivative of 2,2-Dimethyl-2-butanol. It is a chemical compound with the molecular formula C6H9D6O and a molecular weight of 109.22 g/mol . This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the parent compound, 2,2-Dimethyl-2-butanol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2-butanol-d6 typically involves the deuteration of 2,2-Dimethyl-2-butanol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (D2O) as a deuterium source is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2-butanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,2-Dimethyl-2-butanone-d6, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding alkane, 2,2-Dimethylbutane-d6, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2,2-Dimethyl-2-butanone-d6
Reduction: 2,2-Dimethylbutane-d6
Substitution: 2,2-Dimethyl-2-bromobutane-d6, 2,2-Dimethyl-2-chlorobutane-d6
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2-butanol-d6 is widely used in scientific research due to its deuterium content. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and reference compound.
Isotope Labeling Studies: The compound is used in metabolic and pharmacokinetic studies to trace the pathways and transformations of molecules in biological systems.
Chemical Synthesis: It serves as a building block in the synthesis of other deuterated compounds, which are used in various research fields, including drug development and material science.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2-butanol-d6 is primarily related to its role as a deuterated compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotope effect is utilized in various research applications to study reaction mechanisms and molecular interactions .
Comparación Con Compuestos Similares
2,2-Dimethyl-2-butanol-d6 can be compared with other deuterated alcohols, such as:
2,2-Dimethyl-1-butanol-d6: Similar structure but with the hydroxyl group at a different position.
2,2-Dimethyl-3-butanol-d6: Another positional isomer with the hydroxyl group at the third carbon.
2,2-Dimethyl-4-butanol-d6: A less common isomer with the hydroxyl group at the fourth carbon.
The uniqueness of this compound lies in its specific structure and the position of the deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies .
Propiedades
IUPAC Name |
2,2-bis(trideuteriomethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVWAKMXZNZIL-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(CO)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662094 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-74-3 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
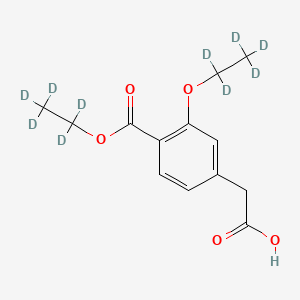

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
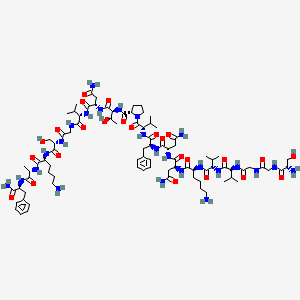
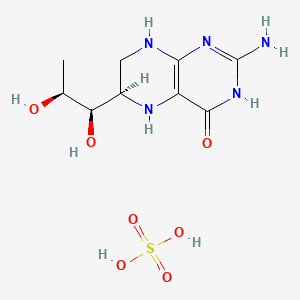
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
